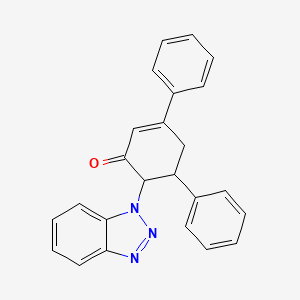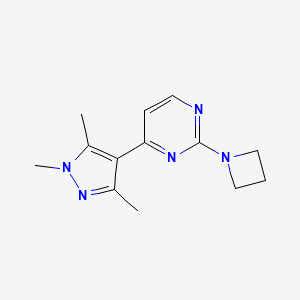
1-(2-chloro-6-nitrophenyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-6-nitrophenyl)-4-methylpiperazine, also known as CNMP, is a chemical compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
1-(2-chloro-6-nitrophenyl)-4-methylpiperazine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor, antibacterial, and antifungal activities. Moreover, 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine has been found to be effective against multidrug-resistant bacteria, making it a promising candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells and bacteria.
Biochemical and Physiological Effects
1-(2-chloro-6-nitrophenyl)-4-methylpiperazine has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit bacterial growth, and modulate the immune system. Moreover, 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine has been shown to have low toxicity, making it a potentially safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine is its versatility. It can be easily synthesized and modified to enhance its biological activity. Moreover, 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine has been found to be stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one of the limitations of 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine. One area of interest is the development of new derivatives of 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine with enhanced biological activity. Moreover, further studies are needed to elucidate the mechanism of action of 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine and its potential applications in the treatment of various diseases. Additionally, research on the pharmacokinetics and pharmacodynamics of 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine is needed to optimize its use in clinical settings.
Conclusion
In conclusion, 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine is a promising compound with a wide range of potential applications in medicinal chemistry. Its synthesis method is simple and yields high purity and yield, making it suitable for large-scale production. 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine has been shown to exhibit potent antitumor, antibacterial, and antifungal activities, and its low toxicity makes it a potentially safe and effective therapeutic agent. However, further research is needed to fully understand its mechanism of action and optimize its use in clinical settings.
Métodos De Síntesis
1-(2-chloro-6-nitrophenyl)-4-methylpiperazine can be synthesized by reacting 2-chloro-6-nitroaniline with 4-methylpiperazine in the presence of a catalyst. This method yields 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine with high purity and yield, making it suitable for large-scale production.
Propiedades
IUPAC Name |
1-(2-chloro-6-nitrophenyl)-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-13-5-7-14(8-6-13)11-9(12)3-2-4-10(11)15(16)17/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTYGQGYDUZEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-nitrophenyl)-4-methylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5234179.png)
![1-[2-(3-bromophenoxy)ethoxy]-2-ethoxybenzene](/img/structure/B5234190.png)

![3-allyl-5-{[5-(2,4-dichloro-5-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5234200.png)
![2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5234205.png)

![1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol](/img/structure/B5234226.png)

amino]methyl}benzamide](/img/structure/B5234242.png)
![1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5234246.png)
![7-benzoyl-11-(2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234258.png)
![N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5234268.png)
![N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5234276.png)
![methyl 4-chloro-3-[(4-iodobenzoyl)amino]benzoate](/img/structure/B5234278.png)